

# physical and chemical properties of 5-Bromothiophene-2-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromothiophene-2-carboxylic acid

Cat. No.: B029826

[Get Quote](#)

## An In-depth Technical Guide on 5-Bromothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromothiophene-2-carboxylic acid** (CAS No. 7311-63-9), a versatile heterocyclic compound. Its unique structure, featuring both a reactive bromine atom and a carboxylic acid group on a thiophene ring, makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science.<sup>[1]</sup> This document details its key properties, experimental protocols for their determination, and common synthetic and reactive pathways.

## Physical and Spectroscopic Properties

**5-Bromothiophene-2-carboxylic acid** typically presents as a white to light yellow or light brown crystalline powder.<sup>[2][3]</sup> Its stability and handling are facilitated by refrigerated storage between 2-8°C.<sup>[3]</sup>

## Quantitative Physical Data

The fundamental physical constants for **5-Bromothiophene-2-carboxylic acid** are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrO <sub>2</sub> S	[2]
Molecular Weight	207.05 g/mol	[2]
Melting Point	139-144 °C	[1][2][3]
Boiling Point	318.9 °C at 760 mmHg	[2][3]
Density	1.923 - 1.924 g/cm <sup>3</sup> at 25 °C	[2][3]
Flash Point	146.7 °C	[2][3]
pKa (Predicted)	3.32 ± 0.10	[4]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **5-Bromothiophene-2-carboxylic acid**. Key spectral features are outlined below.

Spectroscopy Type	Key Features and Peaks	Reference(s)
<sup>1</sup> H NMR	Predicted (400 MHz, CDCl <sub>3</sub> ): δ ~7.63 (d, J = 4.0 Hz, 1H), ~7.11 (d, J = 4.0 Hz, 1H), ~10.87 (brs, 1H, COOH)	[3]
Infrared (IR)	Characteristic absorptions for a carboxylic acid: O–H stretch (broad, 3300-2500 cm <sup>-1</sup> ), C=O stretch (1760-1690 cm <sup>-1</sup> ), C–O stretch (1320-1210 cm <sup>-1</sup> )	[5]
Mass Spectrometry (MS)	m/z top peak at 208, second highest at 206, corresponding to the isotopic pattern of bromine.	

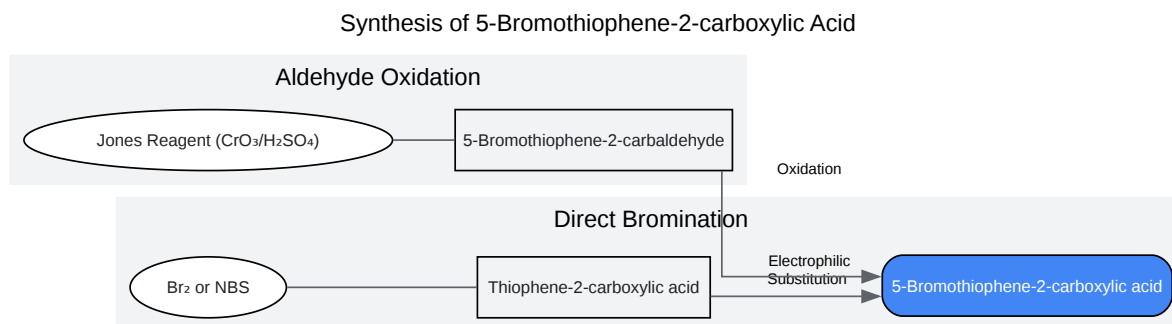
## Chemical Properties and Reactivity

**5-Bromothiophene-2-carboxylic acid** is a highly functionalized molecule, offering two primary sites for chemical modification: the carboxylic acid group and the bromine atom.

## Synthesis Pathways

There are two principal methods for the synthesis of this compound:

- **Direct Bromination:** This approach involves the electrophilic substitution of thiophene-2-carboxylic acid. The reaction is typically performed using a brominating agent such as elemental bromine ( $\text{Br}_2$ ) or N-Bromosuccinimide (NBS), often with a catalyst like iron to control selectivity.[1]
- **Oxidation of Aldehyde:** An alternative route begins with the oxidation of 5-bromothiophene-2-carbaldehyde. A strong oxidizing agent, such as Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid and acetone), is used to efficiently convert the aldehyde functional group into a carboxylic acid.[1][6]



[Click to download full resolution via product page](#)

Synthesis routes for **5-Bromothiophene-2-carboxylic acid**.

## Key Reactions

- **Carboxylic Acid Transformations:** The carboxyl group readily undergoes standard transformations. It can be converted to amides via reaction with amines using coupling

agents like dicyclohexylcarbodiimide (DCC), or to esters through reactions like Steglich esterification.<sup>[1][7]</sup>

- **Suzuki-Miyaura Cross-Coupling:** The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various aryl or heteroaryl groups, making it a cornerstone reaction for generating diverse libraries of thiophene-based derivatives.<sup>[1][7]</sup>
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The bromine is susceptible to displacement by nucleophiles, such as alkoxides. This reactivity provides a pathway to synthesize 5-alkoxythiophene-2-carboxylic acid derivatives.<sup>[1]</sup>

## Experimental Protocols

The following sections provide standardized methodologies for determining the key physical properties of **5-Bromothiophene-2-carboxylic acid**.

### Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.<sup>[8]</sup> Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.<sup>[8]</sup>

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **5-Bromothiophene-2-carboxylic acid** is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.<sup>[9][10]</sup>
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.<sup>[11]</sup> This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.<sup>[8][11]</sup>
- **Heating:** The apparatus is heated slowly, particularly near the expected melting point, at a rate of approximately 1-2°C per minute to ensure thermal equilibrium.<sup>[8][11]</sup>

- Observation and Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the T1-T2 range.[8][12]

## Aqueous Solubility Determination (Equilibrium Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium at a specified temperature, which is critical for biopharmaceutical applications.[13]

Methodology:

- System Preparation: A buffer solution of the desired pH is prepared and maintained at a constant temperature (e.g.,  $37 \pm 1$  °C) in a suitable vessel with constant agitation (e.g., a magnetic stirrer or shaker).[13]
- Addition of Solute: An excess amount of **5-Bromothiophene-2-carboxylic acid** is added to the buffer. The excess solid ensures that a saturated solution will be formed.
- Equilibration: The suspension is agitated for a sufficient period to allow the system to reach equilibrium (i.e., the concentration of the dissolved solid becomes constant). This may take several hours.
- Sample Separation: Once equilibrium is reached, the undissolved solid is separated from the solution via centrifugation or filtration (using a filter that does not adsorb the compound).
- Concentration Analysis: The concentration of **5-Bromothiophene-2-carboxylic acid** in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV. The experiment should be performed in triplicate.[13]

## pKa Determination (Potentiometric Titration)

This method measures the acid dissociation constant by monitoring pH changes during titration with a base.[14][15]

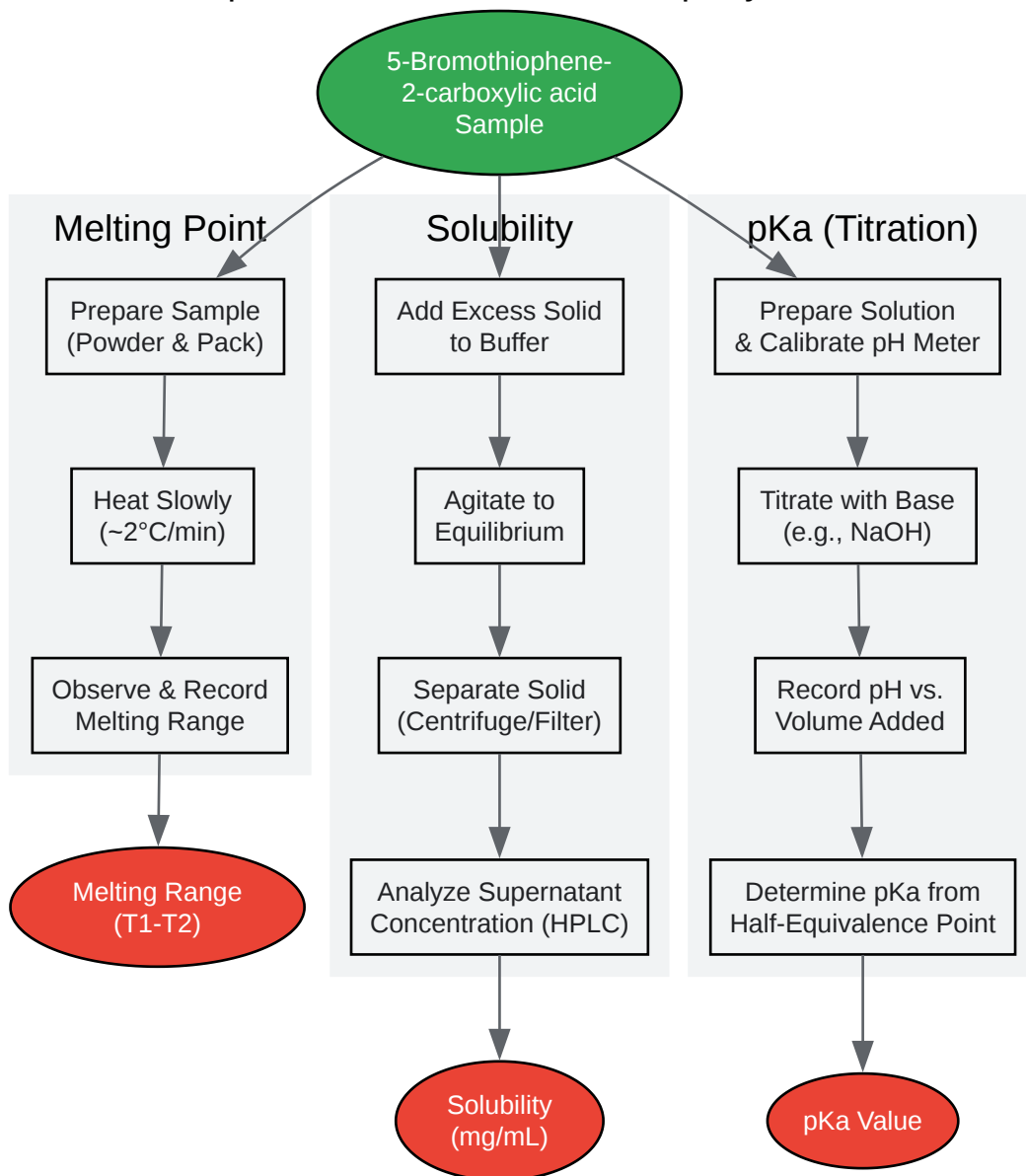
Methodology:

- Solution Preparation: A precise quantity of **5-Bromothiophene-2-carboxylic acid** is dissolved in a suitable solvent (typically a co-solvent system like water/methanol if aqueous

solubility is low) to a known concentration (e.g., 1 mM).[14] An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[14]

- Apparatus Calibration: A potentiometer with a pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]
- Titration: The solution is placed in a jacketed vessel at a constant temperature and stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added in small, precise increments using a burette.[14][16]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each reading. The titration continues until well past the equivalence point.
- pKa Calculation: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa. [17][18] The experiment is repeated multiple times to ensure reproducibility.[14]

## General Experimental Workflow for Property Determination



[Click to download full resolution via product page](#)

Workflow for determining key physical properties.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 4. 7311-63-9 CAS MSDS (5-Bromo-2-thiophenecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis, and spasmodic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. pennwest.edu [pennwest.edu]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 16. youtube.com [youtube.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- To cite this document: BenchChem. [physical and chemical properties of 5-Bromothiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029826#physical-and-chemical-properties-of-5-bromothiophene-2-carboxylic-acid]

---

### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)